(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17461501
InChI: InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

CAS No.:

Cat. No.: VC17461501

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name (3S)-3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile
Standard InChI InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1
Standard InChI Key PPSBPMIEANCAAQ-JTQLQIEISA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@H](CC#N)N)OC
Canonical SMILES CC1=C(C=CC(=C1)C(CC#N)N)OC

Introduction

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a complex organic compound with significant relevance in both organic synthesis and medicinal chemistry. Its structure includes an amino group, a nitrile group, and a methoxy-substituted aromatic ring, making it a versatile building block for various chemical reactions. This compound belongs to the class of β-aminonitriles, characterized by the presence of both amino and nitrile functional groups.

Synthesis

The synthesis of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves multi-step organic reactions. Common methods start with substituted benzaldehydes and amines. The reaction conditions often include solvents like ethanol or methanol, with catalysts such as sodium carbonate to facilitate the reactions. In industrial settings, continuous flow reactors may be used to optimize yield and purity.

Applications and Biological Activity

This compound is valuable in scientific research due to its unique structure and reactivity. It can participate in various chemical reactions, making it useful in the development of pharmaceuticals and agrochemicals. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitrile group may participate in covalent bonding with nucleophilic sites on proteins and DNA, influencing biological processes.

Research Findings

Research on (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is focused on its potential biological activities and applications in medicinal chemistry. Studies suggest that compounds with similar structures can exhibit notable biological activities, including interactions with biological macromolecules through hydrogen bonds and electrostatic interactions.

Related Compounds

Several compounds share structural similarities with (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile, differing primarily in their substituents on the phenyl ring. These differences can significantly affect their biological activity and chemical reactivity. Examples include:

Compound NameUnique Features
3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileContains a chlorine substituent
3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrileSimilar methoxy and methyl substitutions but differs in phenyl positioning

These analogs are of interest in research focused on medicinal chemistry and organic synthesis.

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